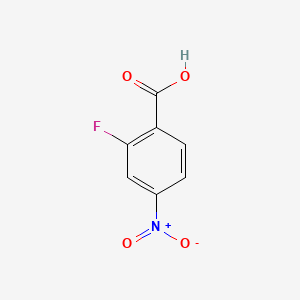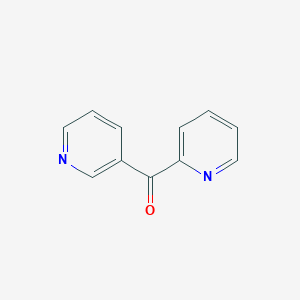
Pyridin-2-yl(pyridin-3-yl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various pyridin-3-yl methanone derivatives has been explored in several studies. In one approach, a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were synthesized and evaluated for their antimicrobial properties . Another study reported a convenient three-step procedure for synthesizing 3-aryl-2-sulfanylthienopyridines from aryl(halopyridinyl)methanones, indicating the versatility of pyridin-3-yl methanones in synthesizing heterocyclic compounds . Additionally, a one-pot condensation of aryl/heteroaryl β-enaminones with ammonium acetate in the presence of CeCl3·7H2O–NaI led to the formation of novel (aryl/heteroaryl)(6-(aryl/heteroaryl)pyridin-3-yl)methanones . These methods demonstrate the diverse synthetic routes available for creating pyridin-3-yl methanone derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyridin-3-yl methanone derivatives has been characterized using various spectroscopic techniques. For instance, the structure of (8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone was established based on IR, 1H-NMR, 13C-NMR, and mass spectral data . In another study, the crystal and molecular structure of a chloropyridin-3-yl methanone derivative was analyzed using X-ray diffraction (XRD), revealing its crystallization in the monoclinic space group and the presence of intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of pyridin-3-yl methanone derivatives has been explored in the context of their antimicrobial activities. Compounds such as [2-(4-nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone showed significant antimycobacterial activity, comparable to standard drugs like ciprofloxacin and ethambutol . This suggests that the functional groups attached to the pyridin-3-yl methanone core can significantly influence the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridin-3-yl methanone derivatives, such as dipole moment (mu), log of octanol-water partition coefficient (logP), and second-order molecular connectivity index ((2)chi), have been correlated with their antimicrobial activity through QSAR evaluation . These properties are crucial in determining the compound's bioavailability and interaction with biological targets.
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
- Pyridin-2-yl(pyridin-3-yl)methanone derivatives have been synthesized through various chemical reactions, including condensation reactions. These compounds have been structurally characterized using spectroscopic methods and X-ray diffraction techniques. For instance, the synthesis and characterization of compounds like 1,3-bis(pyridin-2-yl)prop-2-en-1-one and related derivatives offer insights into their structural properties and potential applications (Rusnac et al., 2020).
2. Antimicrobial and Antifungal Activities
- Several studies have focused on the antimicrobial and antifungal properties of pyridin-2-yl(pyridin-3-yl)methanone and its derivatives. Some compounds have shown moderate antifungal activity and higher activity towards specific pathogens compared to standard medical treatments (Rusnac et al., 2020). Other studies have synthesized and evaluated a range of derivatives for their antimicrobial and antimycobacterial activities, highlighting the potential of these compounds in medical applications (Narasimhan et al., 2011).
3. Applications in Organic Synthesis
- Pyridin-2-yl(pyridin-3-yl)methanone derivatives have been used in organic synthesis, demonstrating their versatility as intermediates for creating complex molecular structures. For example, the synthesis of bis(benzotriazol-1-yl)methane derivatives using these compounds has been achieved, showcasing their role in the formation of C-C bonds (Ferraro et al., 2019).
4. Spectroscopic and Fluorescence Studies
- The spectroscopic and fluorescence properties of certain pyridin-2-yl(pyridin-3-yl)methanone derivatives havebeen investigated in various solvents. These studies have provided valuable insights into the electronic absorption, excitation, and emission properties of these compounds, which could have implications in fields like materials science and sensor technology. For instance, the study of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones has revealed interesting dual fluorescence properties in different solvents (Al-Ansari, 2016).
5. Catalysis and Coordination Chemistry
- Research has also explored the use of pyridin-2-yl(pyridin-3-yl)methanone in catalysis and coordination chemistry. These compounds have been employed as ligands in the synthesis of high nuclearity metal clusters, demonstrating their potential in the development of new materials with unique magnetic and electronic properties (Sheng et al., 2008).
6. Chiral Intermediate Production
- In the pharmaceutical industry, certain derivatives of pyridin-2-yl(pyridin-3-yl)methanone have been used for the production of enantiomerically pure compounds. For instance, the asymmetric reduction of these ketones to produce chiral alcohols has implications in the synthesis of drugs like Betahistine (Şahin et al., 2019).
7. Crystal Structure Studies
- The molecular and crystal structures of various derivatives have been extensively studied. These investigations provide crucial insights into the molecular conformations, bonding interactions, and potential applications of these compounds in materials science (Lakshminarayana et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
pyridin-2-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECOCLXDGWEPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312508 | |
| Record name | pyridin-2-yl(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(pyridin-3-yl)methanone | |
CAS RN |
56970-91-3 | |
| Record name | 56970-91-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyridin-2-yl(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridine-2-carbonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



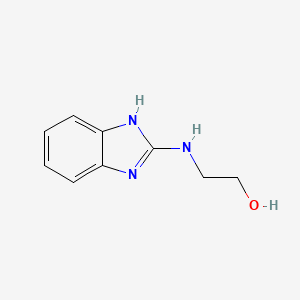


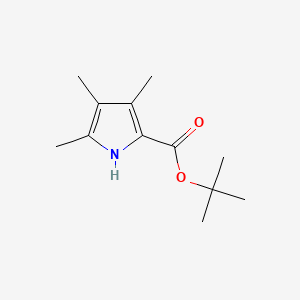
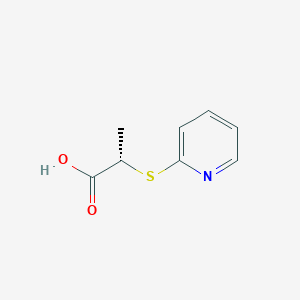
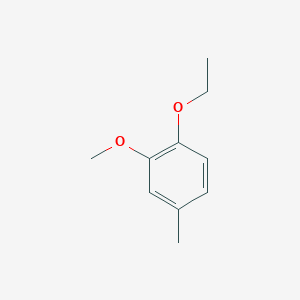
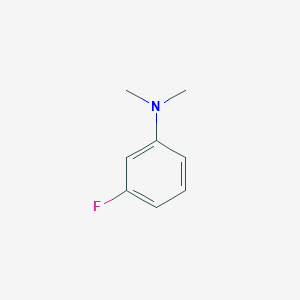
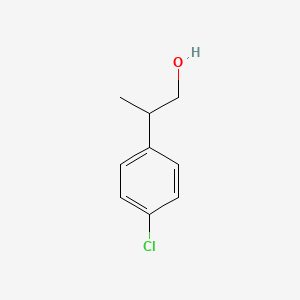
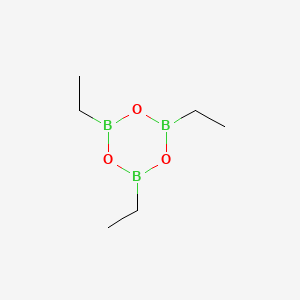

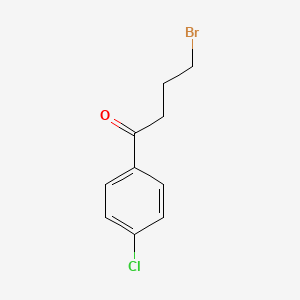
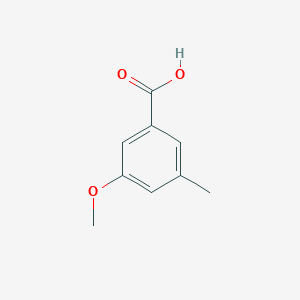
![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)
